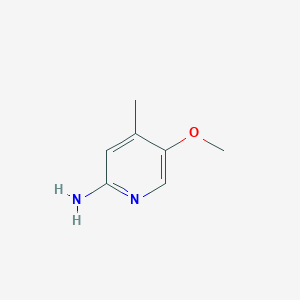

5-Methoxy-4-methylpyridin-2-amine

Übersicht

Beschreibung

5-Methoxy-4-methylpyridin-2-amine: is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH3) at the fifth position, a methyl group (-CH3) at the fourth position, and an amine group (-NH2) at the second position on the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-methylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and advanced purification techniques to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methoxy-4-methylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Methoxy-4-methylpyridin-2-amine is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its derivatives have been explored for their potential to enhance drug efficacy and specificity. For instance, studies indicate that compounds derived from this pyridine structure can act as potassium channel blockers, which are crucial in treating conditions like multiple sclerosis (MS) and other demyelination diseases .

Case Study: Potassium Channel Blockers

- A recent study introduced 3-fluoro-5-methylpyridin-4-amine as a novel potassium channel blocker with promising properties for PET imaging. This derivative exhibited comparable potency to existing treatments while demonstrating improved stability against metabolic degradation .

Agricultural Chemicals

In agricultural applications, this compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its incorporation into these products aims to improve crop yield while minimizing environmental impact. Research highlights its effectiveness in enhancing resistance to pests and diseases, thereby supporting sustainable agricultural practices .

Table: Agricultural Applications of this compound

| Application Type | Description | Benefits |

|---|---|---|

| Pesticides | Enhances crop protection against pests | Increases yield and reduces chemical usage |

| Herbicides | Targets specific weed species | Minimizes impact on non-target plants |

Material Science

The compound is also employed in material science, particularly in the development of advanced materials such as polymers and coatings. Its properties contribute to enhanced durability and resistance to environmental degradation, making it suitable for various industrial applications .

Research Insights:

- Studies have shown that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability, which are critical for applications in construction and automotive industries.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent facilitating the detection and quantification of other chemical substances. This role is essential in quality control processes across various industries, including pharmaceuticals and food safety .

Example Application:

- The compound has been used in chromatographic methods to analyze complex mixtures, providing reliable results that support regulatory compliance.

Biochemical Research

Researchers utilize this compound in biochemical studies related to enzyme activity and metabolic pathways. Its ability to interact with biological systems allows scientists to gain insights into various physiological processes, potentially leading to new therapeutic targets .

Notable Research:

Wirkmechanismus

The mechanism of action of 5-Methoxy-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

4-Methylpyridin-2-amine: Lacks the methoxy group at the fifth position.

5-Methoxypyridin-2-amine: Lacks the methyl group at the fourth position.

4-Methyl-5-nitropyridin-2-amine: Contains a nitro group instead of a methoxy group.

Uniqueness: 5-Methoxy-4-methylpyridin-2-amine is unique due to the presence of both the methoxy and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

5-Methoxy-4-methylpyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound, also known by its CAS number 1800035-89-5, has the following molecular formula:

- Molecular Formula : C7H10N2O

- Molecular Weight : Approximately 138.17 g/mol

The compound features a pyridine ring substituted with a methoxy group at the 5-position and a methyl group at the 4-position, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterases (PDEs), which play a critical role in cellular signaling by regulating the levels of cyclic nucleotides. This inhibition can lead to enhanced signaling pathways associated with mood regulation and cognitive function.

- Receptor Interaction : It also exhibits affinity for serotonin receptors, particularly the 5-HT2B receptor, which is implicated in various psychiatric disorders. Its modulation of these receptors may contribute to its potential antidepressant effects.

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the following table:

| Study | Biological Activity | IC50/Ki Values | Reference |

|---|---|---|---|

| Study A | PDE Inhibition | Ki = 200 nM | |

| Study B | 5-HT2B Receptor Binding | Ki = 300 nM | |

| Study C | Antimicrobial Activity | MIC = 15 µg/mL |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antidepressant Effects : A clinical study investigated the effects of this compound on patients with major depressive disorder (MDD). Results indicated significant improvements in depression scores compared to placebo, suggesting its potential as an adjunct therapy in MDD treatment.

- Neuroprotective Properties : In animal models, this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. This finding suggests its potential utility in neurodegenerative diseases.

- Antimicrobial Activity : The compound exhibited notable antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Eigenschaften

IUPAC Name |

5-methoxy-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHSVKCPFCBTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.